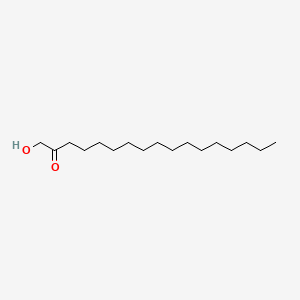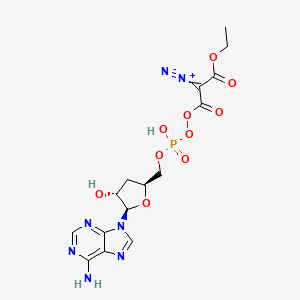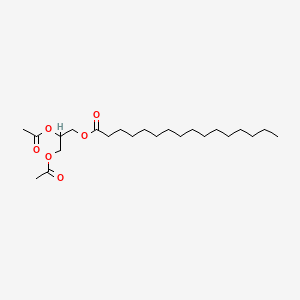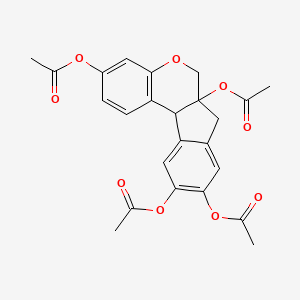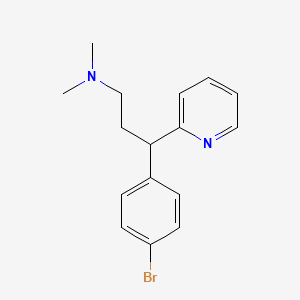
溴苯那敏
描述
溴苯胺是一种第一代抗组胺药,属于丙胺(烷基胺)类。 它主要用于治疗普通感冒和过敏性鼻炎的症状,例如流鼻涕、眼睛发痒、流眼泪和打喷嚏 。 溴苯胺于 1948 年获得专利,并于 1955 年开始用于医疗 。
作用机制
溴苯胺通过作为组胺 H1 受体的拮抗剂而起作用。它阻断组胺的作用,组胺是体内引起过敏症状的物质。 溴苯胺也具有中等程度的抗胆碱能和抗毒蕈碱作用,这有助于其镇静特性 。 该化合物在肝脏中被细胞色素 P450 同工酶代谢 。
科学研究应用
溴苯胺有几种科学研究应用:
化学: 用作抗组胺活性及其构效关系研究的模型化合物。
生物学: 研究其对组胺受体的影响及其在过敏反应中的作用。
医学: 用于临床研究,以研究其治疗过敏性疾病的疗效和安全性。
工业: 用于配制非处方过敏药物.
生化分析
Biochemical Properties
Brompheniramine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a histamine H1 receptor antagonist, it binds to the H1 receptors on the surface of cells, preventing histamine from exerting its effects. This interaction is competitive, meaning that brompheniramine competes with histamine for binding sites on the H1 receptors . Additionally, brompheniramine exhibits moderate anticholinergic activity, interacting with muscarinic acetylcholine receptors, which contributes to its sedative effects .
Cellular Effects
Brompheniramine affects various types of cells and cellular processes. By blocking histamine H1 receptors, it reduces the symptoms of allergic reactions, such as inflammation and vasodilation. This inhibition of histamine action leads to decreased permeability of blood vessels, reducing swelling and redness . Brompheniramine also influences cell signaling pathways, particularly those involving histamine, which can affect gene expression and cellular metabolism. The anticholinergic effects of brompheniramine can lead to drowsiness and sedation, impacting neuronal cells and their function .
Molecular Mechanism
The molecular mechanism of brompheniramine involves its action as a competitive antagonist at histamine H1 receptors. By binding to these receptors, brompheniramine prevents histamine from activating them, thereby inhibiting the downstream signaling pathways that lead to allergic symptoms . Brompheniramine also exhibits anticholinergic properties by binding to muscarinic acetylcholine receptors, which contributes to its sedative effects. This dual mechanism of action allows brompheniramine to effectively alleviate allergic symptoms while also causing sedation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of brompheniramine can change over time. Brompheniramine is metabolized in the liver by cytochrome P450 enzymes, and its half-life is approximately 25 hours . Over time, the concentration of brompheniramine in the body decreases, leading to a reduction in its therapeutic effects. Long-term use of brompheniramine can lead to tolerance, where higher doses are required to achieve the same effect. Additionally, chronic use may result in side effects such as dry mouth, constipation, and confusion .
Dosage Effects in Animal Models
In animal models, the effects of brompheniramine vary with different dosages. At therapeutic doses, brompheniramine effectively reduces allergic symptoms without causing significant adverse effects . At higher doses, brompheniramine can cause dose-dependent central nervous system depression, anticholinergic effects, and cardiovascular toxicity . These toxic effects highlight the importance of careful dosage management in both clinical and experimental settings.
Metabolic Pathways
Brompheniramine is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2D6 . The metabolic pathways involve the oxidation and demethylation of brompheniramine, leading to the formation of inactive metabolites that are excreted in the urine . The metabolism of brompheniramine can be influenced by other drugs that affect cytochrome P450 activity, leading to potential drug-drug interactions .
Transport and Distribution
Brompheniramine is well-absorbed after oral administration and is widely distributed throughout the body . It crosses the blood-brain barrier, contributing to its central nervous system effects, such as sedation . Brompheniramine is also bound to plasma proteins, which affects its distribution and elimination . The drug is transported to various tissues, including the liver, where it undergoes metabolism, and the kidneys, where it is excreted .
Subcellular Localization
The subcellular localization of brompheniramine is primarily at the cell membrane, where it interacts with histamine H1 receptors . Brompheniramine does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its activity is mainly confined to the extracellular space and the cell membrane, where it exerts its antihistaminergic effects .
准备方法
合成路线和反应条件: 溴苯胺通过多步合成过程合成。合成始于 4-溴苄基氰与 2-氯吡啶在碱存在下的反应,生成 4-溴-α-(2-吡啶基)苄基氰。然后使用氢和催化剂将该中间体还原为 4-溴-α-(2-吡啶基)苄胺。 最后一步是将胺与硫酸二甲酯烷基化,得到溴苯胺 。
工业生产方法: 溴苯胺的工业生产涉及类似的合成路线,但规模更大。 该工艺针对产量和纯度进行了优化,通过严格控制反应条件和纯化步骤,确保最终产品符合药物标准 。
化学反应分析
反应类型: 溴苯胺会发生各种化学反应,包括:
氧化: 溴苯胺可以氧化形成 N-氧化物。
还原: 溴苯胺中的硝基可以还原为胺。
常用试剂和条件:
氧化: 过氧化氢或过酸是常用的氧化剂。
还原: 催化氢化或金属氢化物,如氢化铝锂。
取代: 可以在碱性条件下使用胺或硫醇等亲核试剂.
主要产品:
氧化: 溴苯胺的 N-氧化物。
还原: 由硝基还原得到的胺类。
取代: 溴原子被其他亲核试剂取代的取代衍生物.
相似化合物的比较
溴苯胺是一系列抗组胺药的一部分,包括:
- 苯胺
- 氟苯胺
- 氯苯胺
- 右旋氯苯胺
- 特非那丁
- 碘苯胺
比较:
- 氯苯胺: 与溴苯胺类似,但用氯原子代替溴原子。两者具有相似的抗组胺作用,但效力和副作用不同。
- 右旋氯苯胺: 氯苯胺的右旋异构体,与外消旋混合物相比,效力更高,副作用更少。
- 特非那丁: 另一种第一代抗组胺药,化学结构不同,但药理作用相似 .
属性
IUPAC Name |
3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIGNSYAACHWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
980-71-2 (maleate (1:1)) | |
| Record name | Brompheniramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022691 | |
| Record name | Brompheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Brompheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
150 °C at 0.5 mm Hg | |
| Record name | Brompheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BROMPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble (maleate salt), ODORLESS; WHITE, CRYSTALLINE POWDER; 1 G SOL IN ABOUT 15 ML CHLOROFORM, ABOUT 5 ML WATER, ABOUT 15 ML ALC /MALEATE/, SOL IN BENZENE /MALEATE/, Soluble in dilute acids | |
| Record name | Brompheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BROMPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Brompheniramine is an antagonist of the H1 histamine receptors with moderate antimuscarinic actions, as with other common antihistamines such as diphenhydramine. Due to its anticholindergic effects, brompheniramine may cause drowsiness, sedation, dry mouth, dry throat, blurred vision, and increased heart rate., H1 antagonists inhibit most of the effects of histamine on smooth muscles, especially the constriction of respiratory smooth muscle. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the increased capillary permeability and formation of edema and wheal brought about by histamine. /Histamine Antagonists: H1 Antagonists/, Antihistamines competitively antagonize most of the smooth muscle stimulating actions of histamine on the H1-receptors of the GI tract, uterus, large blood vessels, and bronchial muscle. Contraction of the sphincter of Oddi and bile duct may be mediated in part by H1-receptors, and opiate-induced contraction of biliary smooth muscle has been antagonized by antihistamines. The drugs only are feebly antagonistic to bronchospasm induced by antigen-antibody reactions. Antihistamines also effectively antagonize the action of histamine that results in increased capillary permeability and the formation of edema. H1-receptor antagonists also suppress flare and pruritus that accompany the endogenous release of histamine. Antihistamines appear to act by blocking H1-receptor sites, thereby preventing the action of histamine on the cell; they do not chemically inactivate or physiologically antagonize histamine nor do they prevent the release of histamine. Antihistamines do not block the stimulating effect of histamine on gastric acid secretion, which is mediated by H2-receptors of the parietal cells. /Antihistamine drugs/, ... Affinities of two commonly used over-the-counter antihistamines, brompheniramine and chlorpheniramine, as well as terfenadine in comparison with atropine at the five human muscarinic cholinergic receptor subtypes using CHO cells stably transfected with the individual subtypes /were evaluated/. Atropine was more potent than all three drugs at m1-m5 (p<0.01). No significant difference was observed between chlorpheniramine and brompheniramine. Atropine, brompheniramine, and chlorpheniramine could not discriminate between m1-m5. ... | |
| Record name | Brompheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BROMPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liquid with slightly yellow color | |
CAS No. |
86-22-6 | |
| Record name | (±)-Brompheniramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brompheniramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brompheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Brompheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Brompheniramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMPHENIRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57G17P2FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BROMPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Brompheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C, pH of 2% aq soln about 5; mp: 132-134 °C; crystals /Maleate/ | |
| Record name | Brompheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BROMPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Brompheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


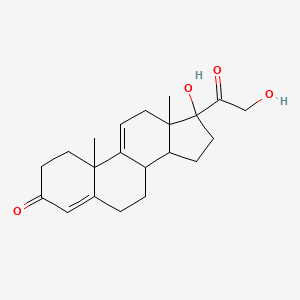
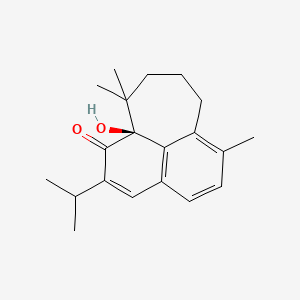
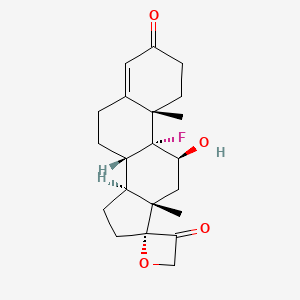


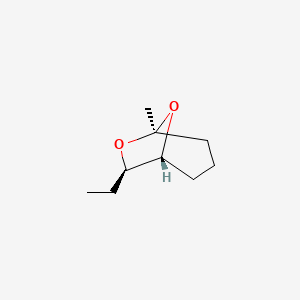

![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidin-2-one](/img/structure/B1210357.png)
